4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline

Catalog No.
S12996820
CAS No.
653563-92-9
M.F
C22H10F5N
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)a...

CAS Number

653563-92-9

Product Name

4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline

IUPAC Name

4-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]phenyl]ethynyl]aniline

Molecular Formula

C22H10F5N

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C22H10F5N/c23-18-17(19(24)21(26)22(27)20(18)25)12-9-14-4-1-13(2-5-14)3-6-15-7-10-16(28)11-8-15/h1-2,4-5,7-8,10-11H,28H2

InChI Key

BPVMNPNYCQCWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=C(C(=C(C(=C3F)F)F)F)F

4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline is a complex organic compound characterized by the presence of multiple ethynyl groups and a pentafluorophenyl substituent. This compound is part of a broader class of aniline derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C16H11F5NC_{16}H_{11}F_5N, and it exhibits distinct physical properties, such as being a yellow crystalline solid that is soluble in organic solvents, making it suitable for various

  • Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert nitro groups to amines, enhancing its biological activity.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic rings. Common reagents include halogenating agents like bromine or chlorine and nucleophiles such as hydroxide ions.

Research indicates that 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline exhibits potential biological activities, particularly in the realm of drug discovery. It has been investigated for its possible therapeutic effects against various diseases, including cancer. The presence of the pentafluorophenyl group enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets .

The synthesis of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-ethynylaniline as the base compound.
  • Coupling Reactions: The introduction of the pentafluorophenyl group is usually achieved through coupling reactions, such as Sonogashira coupling, which utilizes palladium catalysts.
  • Purification: After synthesis, the product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications.

This compound has a variety of applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Polymer Chemistry: Its unique structure allows it to be used in creating conductive polymers and advanced materials.
  • Medicinal Chemistry: Due to its potential bioactivity, it is explored for developing new therapeutic agents.

Interaction studies focus on understanding how 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline interacts with various biological systems. These studies often involve:

  • Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects.
  • Toxicological Assessments: Understanding any potential toxicity associated with its use in medicinal applications.

Several compounds share structural similarities with 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-EthynylanilineContains an ethynyl groupBasic structure for many derivatives
4-(Phenylethynyl)anilineSimilar ethynyl functionalityLacks the pentafluorophenyl group
4-(Trifluoromethylphenyl)ethynylanilineContains a trifluoromethyl groupDifferent electronic properties compared to pentafluoro
4-(Bromophenyl)ethynylanilineContains a bromine substituentDifferent reactivity due to halogen presence

The uniqueness of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline lies in its pentafluorophenyl group, which significantly alters its electronic characteristics and enhances its potential interactions in biological systems compared to other similar compounds.

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

383.07334013 g/mol

Monoisotopic Mass

383.07334013 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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